molecular formula C12H13NO2 B6261980 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2168158-75-4

1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No. B6261980
CAS RN: 2168158-75-4
M. Wt: 203.2
InChI Key:
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Description

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid, also known as PBCHA, is an organic compound belonging to the pyridine family of heterocyclic compounds. It is a cyclic compound composed of a bicyclic ring system with a pyridine group attached to the ring. PBCHA is a versatile compound with a wide range of applications in organic synthesis and scientific research.

Scientific Research Applications

1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. In organic synthesis, 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is used as a synthetic intermediate in the synthesis of other compounds. In medicinal chemistry, it is used in the synthesis of pharmaceuticals, such as anticancer drugs, and in the development of new drug delivery systems. In addition, 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has been used in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors, and in the development of new materials for drug delivery.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to a target molecule to form a covalent bond. This covalent bond then leads to a change in the structure of the target molecule, resulting in an altered biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid are still being studied. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids.

Advantages and Limitations for Lab Experiments

The use of 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available. Second, it is a versatile compound and can be used in a wide range of reactions. Third, it is relatively stable and can be stored at room temperature for long periods of time. Finally, it is a relatively safe compound and is not toxic or hazardous to use in laboratory experiments.
However, there are some limitations to the use of 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments. First, it is a relatively reactive compound and can react with other compounds in the reaction mixture. Second, it is not soluble in water, which can limit its use in aqueous solutions. Third, it is relatively unstable and can decompose at higher temperatures.

Future Directions

The potential future applications of 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid are numerous. First, further research is needed to understand the mechanism of action of 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid and its effects on biochemical and physiological systems. Second, further research is needed to develop new synthetic methods for the synthesis of 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid and its derivatives. Third, further research is needed to develop new materials for drug delivery using 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid. Fourth, further research is needed to develop new pharmaceuticals using 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid. Finally, further research is needed to explore the potential of 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid as a therapeutic agent.

Synthesis Methods

1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid can be synthesized by several methods. The most common method is by using a modified Ugi reaction, where aldehydes, amines, and carboxylic acids are reacted with a trialkyl phosphite and an isocyanide in the presence of a base. This reaction yields the desired product in a single step with high yields. Other methods for the synthesis of 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid include the use of cyclization reactions, such as the Biginelli reaction, as well as the use of organocatalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid involves the introduction of a pyridine group onto a bicyclo[2.1.1]hexane-2-carboxylic acid molecule.", "Starting Materials": [ "Bicyclo[2.1.1]hexane-2-carboxylic acid", "3-pyridylboronic acid", "Palladium(II) acetate", "Phosphine ligand", "Base", "Solvent" ], "Reaction": [ "The 3-pyridylboronic acid is first reacted with palladium(II) acetate and a phosphine ligand in a solvent to form a palladium complex.", "The bicyclo[2.1.1]hexane-2-carboxylic acid is then added to the reaction mixture and the mixture is heated to promote the coupling reaction between the pyridine and carboxylic acid groups.", "A base is added to the reaction mixture to neutralize the resulting acid and the product is isolated through standard purification techniques." ] }

CAS RN

2168158-75-4

Product Name

1-(pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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